![molecular formula C21H25N3O7 B13186518 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a hydroxypropanoic acid moiety, which is a three-carbon chain with a hydroxyl group and a carboxylic acid group.
Métodos De Preparación
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups to protect the amino groups during the synthesis. The synthesis may start with the protection of the amino group on the pyridine ring using Boc anhydride, followed by the protection of the amino group on the propanoic acid using Cbz chloride. The protected intermediates are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed using acidic or hydrogenolytic conditions to yield the final product .
Análisis De Reacciones Químicas
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl protecting groups can be substituted with other protecting groups or functional groups using appropriate reagents and conditions.
Coupling Reactions: The amino groups can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Aplicaciones Científicas De Investigación
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug design.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid depends on its specific applicationThe benzyloxycarbonyl and tert-butoxycarbonyl groups can be removed under specific conditions to reveal the active amino groups, which can then participate in further chemical reactions or interactions with biological targets .
Comparación Con Compuestos Similares
Similar compounds to 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid include:
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: A simpler compound with a similar benzyloxycarbonyl-protected amino group but without the pyridine ring and tert-butoxycarbonyl group.
2-{[(tert-Butoxy)carbonyl]amino}propanoic acid: Another simpler compound with a tert-butoxycarbonyl-protected amino group but without the pyridine ring and benzyloxycarbonyl group.
N-Boc-L-phenylalanine: A compound with a tert-butoxycarbonyl-protected amino group and a phenylalanine moiety instead of the pyridine ring.
These similar compounds highlight the unique combination of functional groups and protecting groups in this compound, which makes it a valuable intermediate in organic synthesis and research.
Propiedades
Fórmula molecular |
C21H25N3O7 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
3-hydroxy-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H25N3O7/c1-21(2,3)31-20(29)23-15-10-9-14(11-22-15)17(25)16(18(26)27)24-19(28)30-12-13-7-5-4-6-8-13/h4-11,16-17,25H,12H2,1-3H3,(H,24,28)(H,26,27)(H,22,23,29) |
Clave InChI |
UXECZYKXLKEWCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


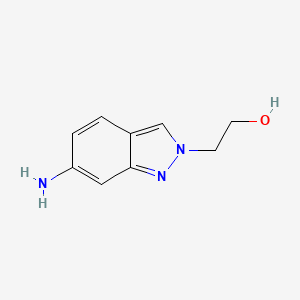
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)


amine](/img/structure/B13186450.png)
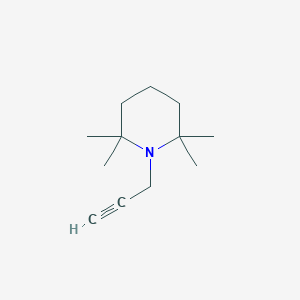

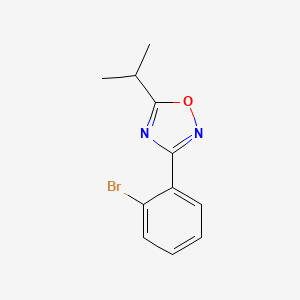
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
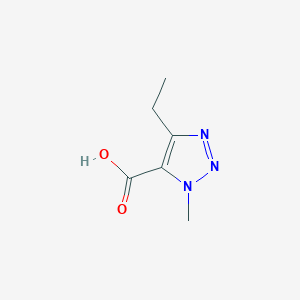

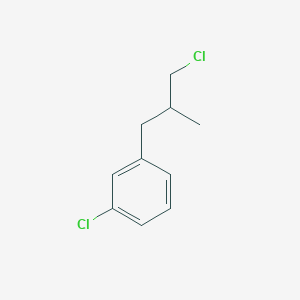
amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
